molecular formula C11H7Br2NO2 B1335922 N-Benzyl-2,3-dibromomaleimide CAS No. 91026-00-5

N-Benzyl-2,3-dibromomaleimide

Cat. No.: B1335922
CAS No.: 91026-00-5
M. Wt: 344.99 g/mol
InChI Key: DZYLZHRCCNTQCS-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dibromomaleimide (NBDM) is an organic compound that has been extensively studied in the scientific community due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. NBDM is a heterocyclic compound that is characterized by a benzyl ring attached to a maleimide group, with two bromine atoms attached. It is a relatively stable compound with a melting point of around 140°C and a boiling point of around 240°C.

Scientific Research Applications

1. Polymer Modification

N-Benzyl-2,3-dibromomaleimide has been utilized in polymer science. For example, Li et al. (2016) demonstrated the use of polynorbornene containing dibromomaleimide side groups for post-polymerization modification. This novel polymer platform allows for quantitative conversion of dibromomaleimide units on polymer side chains to dithiolmaleimide moieties, enhancing thermal stability and affecting fluorescent properties (Li, Sun, Ma, Zeng, & Jiang, 2016).

2. Vibrational Spectra Analysis

Karabacak, Çoruh, and Kurt (2008) focused on the experimental and theoretical vibrational spectra of 2,3-dibromo-N-methylmaleimide, a compound similar to this compound. Their study provided insights into the molecular structure and spectral characteristics of such compounds (Karabacak, Çoruh, & Kurt, 2008).

3. Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules. Wang et al. (2005) demonstrated its application in the scalable synthesis of a rebeccamycin analog, showcasing its utility in creating intricate molecular structures (Wang, Soundarajan, Liu, Zimmermann, & Naidu, 2005).

4. Conformational Studies

In a study by Ambrogi et al. (2013), 4-Aryl-3-bromo-N-benzylmaleimides and 3,4-biaryl-N-benzylmaleimides were synthesized from 3,4-dibromo-N-benzylmaleimide. This research contributed to understanding the stereodynamics and absolute configuration of such compounds (Ambrogi, Ciogli, Mancinelli, Ranieri, & Mazzanti, 2013).

5. Bioconjugation and Pegylation

Jones et al. (2012) explored the use of dibromomaleimides for bioconjugation and pegylation. They demonstrated the compound's efficacy in inserting into peptidic disulfide bonds, which is significant for applications in peptide and protein chemistry (Jones, Strickland, Schumacher, Caddick, Baker, Gibson, & Haddleton, 2012).

Mechanism of Action

Target of Action

N-Benzyl-2,3-dibromomaleimide is primarily used in the synthesis of maleimide-based dyes . These dyes can be employed in fluorescence quenching . Therefore, the primary targets of this compound are the molecules that interact with these dyes.

Mode of Action

The compound interacts with its targets through a process known as Suzuki cross-coupling reaction with aryl boronic acid . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the fluorescence quenching process . The compound’s interaction with its targets can lead to changes in the fluorescence properties of the dyes, which can be used for various applications, such as in the study of biological systems.

Result of Action

The primary result of the action of this compound is the synthesis of maleimide-based dyes . These dyes, when employed in fluorescence quenching, can help in the study of various biological and chemical systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki cross-coupling reaction can be affected by the pH, temperature, and the presence of a suitable catalyst . Furthermore, the fluorescence properties of the resulting dyes can be influenced by factors such as the surrounding pH, temperature, and the presence of other fluorescent substances.

Safety and Hazards

The compound is classified as Skin Corr. 1B - Skin Sens. 1, indicating it can cause skin corrosion and sensitization . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

The unique biological activities of “N-Benzyl-2,3-dibromomaleimide” and related compounds have stimulated great interest in medicinal chemistry programs . Future research may focus on discovering new chemical entities to address new targets .

Properties

IUPAC Name

1-benzyl-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLZHRCCNTQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392657
Record name N-Benzyl-2,3-dibromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91026-00-5
Record name N-Benzyl-2,3-dibromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2,3-dibromomaleimide
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Synthesis routes and methods

Procedure details

As depicted in Scheme I, bisbenzimidazolomaleimide (3) was synthesized in an economical fashion from readily available precursors in two steps by condensing deprotonated bisbenzimidazole (4) with N-TBDMS-2,3-dibromomaleimide (6a) followed by deprotection with TBAF to afford 3. Lactam 4 was obtained by condensing deprotonated bisbenzimidazole 5 with N-benzyl-2,3-dibromomaleimide 7, yielding 9, followed by a reduction and deprotection sequence, as shown in Scheme 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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